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Executive Summary

Tegavivint (also known as BC2059) is a first-in-class small molecule inhibitor of the Wnt/[3-
catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival
that is frequently dysregulated in various cancers. Unlike upstream inhibitors that can be
associated with significant toxicities, Tegavivint employs a novel, downstream mechanism of
action. It selectively targets the interaction between nuclear (3-catenin and Transducin Beta-like
Protein 1 (TBL1), a key co-factor required for oncogenic gene transcription.[1][2][3] By
disrupting this protein-protein interaction, Tegavivint promotes the degradation of nuclear (3-
catenin, leading to the suppression of Wnt target gene expression, inhibition of tumor cell
growth, and induction of apoptosis.[1][4][5] Preclinical and clinical studies have demonstrated
its potential in a range of malignancies, including desmoid tumors, osteosarcoma, and
hepatocellular carcinoma.[6][7][8]

Core Mechanism of Action: Targeting the 3-
Catenin/TBL1 Interface

The canonical Wnt signaling pathway culminates in the accumulation and nuclear translocation
of B-catenin. In the nucleus, -catenin forms a complex with T-cell factor/lymphoid enhancer
factor (TCF/LEF) transcription factors. This complex, however, requires the recruitment of co-
activators to initiate the transcription of oncogenes such as c-Myc, Cyclin D1, and AXINZ2.[1][9]
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TBL1 and its related protein, TBLR1, are essential components of this transcriptional
machinery.[9] TBL1 binds directly to 3-catenin, stabilizing it and facilitating the recruitment of
the transcriptional apparatus to the promoters of Wnt target genes.[1]

Tegavivint's primary mechanism of action is the direct and selective disruption of the [3-
catenin-TBL1 interaction.[4][10] Computational modeling and experimental data show that
Tegavivint binds to a hydrophobic pocket on TBL1 that is required for its interaction with 3-
catenin.[10] By occupying this site, Tegavivint sterically hinders the formation of the 3-
catenin/TBL1 complex. This has two major downstream consequences:

« Inhibition of Transcription: Without the binding of TBL1, the 3-catenin/TCF complex is unable
to efficiently recruit transcriptional machinery, thereby silencing the expression of key
oncogenes that drive cell proliferation and survival.[1][10]

e Promotion of B-Catenin Degradation: The disruption of the complex exposes nuclear [3-
catenin, making it susceptible to proteasomal degradation, which reduces its overall levels
within the nucleus.[1][4]

This targeted, downstream approach allows for the specific inhibition of nuclear -catenin's
oncogenic activity without affecting its functions at the cell membrane, which is believed to
contribute to Tegavivint's more favorable toxicity profile compared to upstream Wnt pathway
inhibitors.[11]
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Caption: Wnt/(-catenin signaling pathway and Tegavivint's point of intervention.
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Quantitative Preclinical Data

Tegavivint has demonstrated potent and selective anti-tumor activity across a range of

preclinical cancer models.

In Vitro Efficacy

Tegavivint shows marked cytotoxicity against cancer cell lines with dysregulated Wnt/p-catenin

signaling, while exhibiting significantly lower effects on normal (wild-type) cells.

Cell Line /

Cancer

Key

Assay /

) IC50 (nM) . Reference
Model Type Mutation Duration
Desmoid CTNNB1 alamarBlue /
DT-2F 47.79 [11]
Tumor T41A 30 days
Desmoid CTNNB1 alamarBlue /
DT-5F 148.9 [11]
Tumor S45F 30 days
Desmoid CTNNB1 alamarBlue /
DT-10F 284.7 [11]
Tumor T41A 30 days
Normal ) alamarBlue /
NDF-a ) Wild-Type 639.6 [11]
Fibroblast 30 days
Normal
) alamarBlue /
HuUMSC Mesenchymal  Wild-Type 839.4 [11]
30 days
Stem Cell
Panel of OS Osteosarcom ] ) CCK-8/72
] Various 19.2 (Median) [12]
Cell Lines a hours
Normal ] CCK-8/72
hFOB1.19 Wild-Type >1000 [12]
Osteoblast hours

In Vivo Efficacy

In animal models, Tegavivint effectively suppresses tumor growth, reduces metastasis, and

downregulates key Wnt target genes in tumor tissue.
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Animal Cancer
Treatment Outcome p-value Reference
Model Type
| B-catenin
MRNA
OS PDX Osteosarcom o )
Tegavivint expression <0.001 [6][12]
Model a
(to 0.45vs
1.00)
I ALDH1
MRNA
OS PDX Osteosarcom . )
Tegavivint expression <0.001 [6][12]
Model a
(to 0.011 vs
1.00)
1 c-Myc
MRNA
OS PDX Osteosarcom o )
Tegavivint expression <0.001 [12]
Model a
(to 0.099 vs
1.00)
0/5 mice with
Metastatic Osteosarcom o lung
Tegavivint ] N/A [12]
OS Model a metastasis vs

5/5 in control

Key Experimental Protocols

The mechanism of Tegavivint was elucidated through several key experimental techniques.
Detailed methodologies are outlined below.

Co-Immunoprecipitation (Co-IP) for B-Catenin/TBL1
Interaction

This assay is used to demonstrate that Tegavivint disrupts the physical interaction between [3-
catenin and TBL1.
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Cell Lysis: Desmoid tumor cells are treated with either vehicle (DMSO) or 100 nM
Tegavivint. Cells are then lysed using a non-denaturing lysis buffer containing protease and
phosphatase inhibitors to preserve protein complexes.

Immunoprecipitation: Cell lysates are incubated with a specific anti-3-catenin antibody
overnight at 4°C. Protein A/G magnetic beads are added and incubated for 1-2 hours to
capture the antibody-protein complexes.

Washing and Elution: The beads are washed multiple times with lysis buffer to remove non-
specific binding. The bound proteins are then eluted from the beads using a low-pH elution
buffer or by boiling in SDS-PAGE loading buffer.

Immunoblotting: The whole-cell lysate (input) and the immunoprecipitated eluates are
resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with an anti-
TBL1 antibody to detect the amount of TBL1 that was bound to 3-catenin. A reduction of
TBL1 in the Tegavivint-treated sample indicates disruption of the complex.[13][14]
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Caption: Experimental workflow for Co-Immunoprecipitation.

Cell Viability (IC50 Determination)
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This protocol quantifies the dose-dependent effect of Tegavivint on cancer cell survival.

o Cell Seeding: Osteosarcoma or desmoid tumor cells are seeded into 96-well plates at a
predetermined density and allowed to adhere overnight.

o Treatment: A serial dilution of Tegavivint (e.g., 0-10,000 nM) is prepared. The culture
medium is replaced with medium containing the various concentrations of the drug.

¢ Incubation: Cells are incubated for a specified period (e.g., 72 hours for osteosarcoma, up to
30 days for slow-growing desmoid cells, with media changes).[11][12]

 Viability Assessment: Reagents such as Cell Counting Kit-8 (CCK-8) or alamarBlue are
added to the wells.[11][12] These colorimetric/fluorometric assays measure the metabolic
activity of living cells.

o Data Analysis: The absorbance or fluorescence is measured using a plate reader. Values are
normalized to the vehicle-treated control wells, and the half-maximal inhibitory concentration
(IC50) is calculated using non-linear regression analysis.

In Vivo Xenograft Study

This protocol assesses the anti-tumor efficacy of Tegavivint in a living organism.

e Cell Implantation: An orthotopic model is established by injecting 1 x 10° viable LM7
osteosarcoma cells into the tibia of immunodeficient (e.g., NSG) mice.[12]

o Tumor Growth: Tumors are allowed to grow until they reach a palpable volume (e.g., ~100
mm3). Tumor volume is measured regularly with calipers.

o Treatment Administration: Mice are randomized into control and treatment groups. The
treatment group receives Tegavivint (e.g., 50 mg/kg) via intraperitoneal (i.p.) injection on a
defined schedule. The control group receives a vehicle (e.g., 5% dextrose).[12]

e Monitoring and Endpoint: Tumor volume and animal well-being are monitored throughout the
study. At the study's endpoint, animals are euthanized, and tumors are excised.

o Downstream Analysis: Excised tumor tissues are processed for further analysis, such as
guantitative RT-PCR to measure mRNA levels of Wnt target genes or H&E staining to assess
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Caption: Experimental workflow for an in vivo xenograft study.
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Clinical Validation and Pharmacokinetics

Tegavivint has been evaluated in several clinical trials, most notably for desmoid tumors.
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Trial Identifier

Phase

Cancers
Studied

Key Findings Reference

NCT03459469

Phase 1/2a

Desmoid Tumors

Well-tolerated
with mostly
Grade 1/2
adverse events.
Recommended [31[15]
Phase 2 Dose

(RP2D)

established at 5

mg/kg.

NCT03459469

Phase 1/2a

Desmoid Tumors

Objective
Response Rate
(ORR) of 25% at
the RP2D.
Clinical Benefit
Rate (CBR) of
82%.

[3]115][16]

Phase 1 (pooled)

Desmoid Tumors

Pharmacokinetic
analysis showed
a median half-life
of ~38-43 hours,
supporting a
once-weekly

dosing schedule.

[8](15]

Phase 1/2

Advanced HCC

CTNNB1 and
AXIN1 mutations
detected in
33.3% and
20.8% of
patients,

respectively.

(8]
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The pharmacokinetic profile of Tegavivint shows that plasma concentrations exceed the in
vitro 1IC50 values required for efficacy at clinically relevant doses (4 and 5 mg/kg), confirming
that therapeutic levels are achievable in patients.[3][15]

Conclusion

Tegavivint represents a targeted therapeutic strategy that precisely inhibits the oncogenic
output of the Wnt/B-catenin pathway. Its unique mechanism of disrupting the [3-catenin/TBL1
protein-protein interface provides a downstream point of intervention that has proven effective
in preclinical models and clinically well-tolerated. The quantitative data from in vitro and in vivo
studies provide a strong rationale for its continued development in cancers characterized by
aberrant Wnt/[3-catenin signaling. The detailed experimental protocols outlined herein form the
basis of its mechanistic validation and offer a framework for future investigations into this class
of inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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